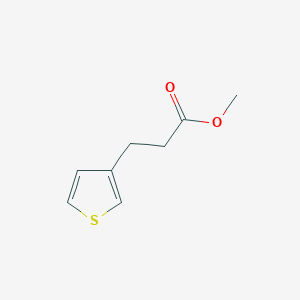
Methyl-3-(thiophen-3-yl)propanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(thiophen-3-yl)propanoate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring Methyl 3-(thiophen-3-yl)propanoate is characterized by a thiophene ring attached to a propanoate group through a methylene bridge
Wissenschaftliche Forschungsanwendungen
Methyl 3-(thiophen-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
Target of Action
It’s worth noting that this compound can be used as an intermediate in the production of certain pharmaceuticals .
Mode of Action
It has been reported that whole cells of rhodotorula glutinis can reduce a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, to (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide . This reaction exhibits excellent enantioselectivity .
Biochemical Pathways
The bioreduction of a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, by rhodotorula glutinis is known . This process results in the production of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .
Result of Action
The bioreduction of a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, results in the production of (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide . This compound is an intermediate in the production of (S)-duloxetine, a drug used to treat depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .
Action Environment
It’s worth noting that the bioreduction of n-methyl-3-oxo-3-(thiophen-2-yl)propanamide by rhodotorula glutinis was carried out at 30°c . This suggests that temperature could be a significant environmental factor influencing the efficacy of this reaction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(thiophen-3-yl)propanoate can be achieved through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of methyl 3-(thiophen-3-yl)propanoate.
Another method involves the use of thiophene-3-carboxaldehyde and methyl acrylate in a Knoevenagel condensation reaction. This reaction typically requires a base such as piperidine and proceeds under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of methyl 3-(thiophen-3-yl)propanoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction. The reaction mixture is then subjected to distillation to purify the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Methyl 3-(thiophen-3-yl)propanol.
Substitution: Various substituted thiophene derivatives.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(thiophen-3-yl)propanoate can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Thiophene-3-carboxaldehyde: Contains an aldehyde group instead of an ester.
Methyl 2-(thiophen-2-yl)acetate: Similar ester functionality but with the thiophene ring attached at a different position.
The uniqueness of methyl 3-(thiophen-3-yl)propanoate lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
methyl 3-thiophen-3-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJVWSKVDFWWSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
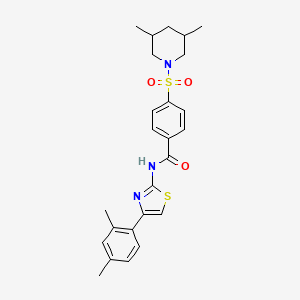
![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2361181.png)

![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2361186.png)
![Methyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2361187.png)
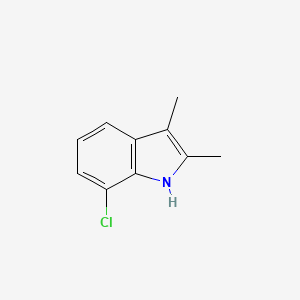



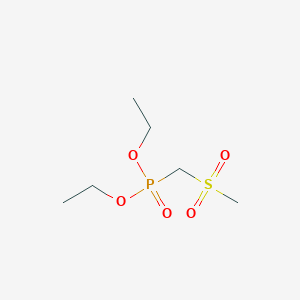
![1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone](/img/structure/B2361200.png)

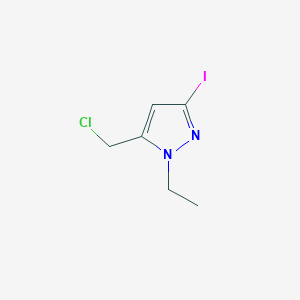
![2-{[(4-chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole](/img/structure/B2361203.png)
